Alphagan

Übersicht

Beschreibung

. It was first approved by the U.S. Food and Drug Administration in 1996 .

Wirkmechanismus

Target of Action

Alphagan, also known as Brimonidine, is an alpha-2 adrenergic agonist . It primarily targets alpha-2 adrenergic receptors, which are members of the ocular hypotensive agent drug class . These receptors are found in the eye and play a crucial role in the regulation of intraocular pressure .

Mode of Action

Brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by binding to them preferentially over alpha-1 receptors . This interaction triggers a complex Gi-coupled signaling cascade pathway . As a result, it reduces the production of aqueous humor and increases uveoscleral outflow . This dual mechanism of action effectively lowers intraocular pressure .

Result of Action

The molecular and cellular effects of Brimonidine’s action primarily involve the reduction of intraocular pressure. By decreasing aqueous humor production and increasing uveoscleral outflow, Brimonidine effectively lowers intraocular pressure . This helps to prevent damage to the optic nerve, thereby preserving vision in conditions like glaucoma and ocular hypertension .

Vorbereitungsmethoden

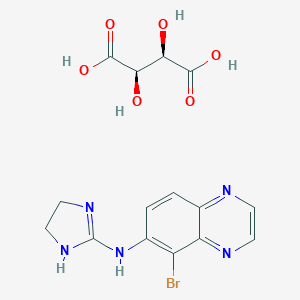

Synthetic Routes and Reaction Conditions: The synthesis of brimonidine tartrate involves the reaction of 5-bromo-6-(2-imidazolidinylideneamino)quinoxaline with L-tartaric acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the tartrate salt .

Industrial Production Methods: Industrial production of brimonidine tartrate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Types of Reactions:

Oxidation: Brimonidine tartrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.

Substitution: Brimonidine tartrate can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Oxidation: Oxidized derivatives of brimonidine.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Brimonidine tartrate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of alpha-2 adrenergic agonists.

Biology: Investigated for its effects on cellular signaling pathways involving alpha-2 adrenergic receptors.

Medicine: Extensively used in the treatment of glaucoma and ocular hypertension.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Brimonidine Tartrate: Brimonidine tartrate is unique in its dual mechanism of action, which involves both reducing aqueous humor production and increasing uveoscleral outflow . Unlike non-selective beta-blockers like timolol, brimonidine tartrate has minimal cardiovascular and pulmonary side effects, making it a safer alternative for patients with cardiopulmonary conditions .

Biologische Aktivität

Alphagan, a brand name for brimonidine, is an alpha-2 adrenergic agonist primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. Its biological activity encompasses various mechanisms that contribute to its efficacy, including neuroprotection and IOP reduction. This article explores the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

Brimonidine exhibits a dual mechanism of action:

- Reduction of Aqueous Humor Production : Brimonidine inhibits the secretion of aqueous humor from the ciliary body, thereby lowering IOP.

- Enhancement of Aqueous Humor Outflow : It stimulates uveoscleral outflow, which further contributes to IOP reduction.

The pharmacodynamics indicate that brimonidine has a rapid onset of action, with peak effects occurring approximately 2–3 hours post-administration, and a duration of effect lasting over 12 hours .

Neuroprotective Effects

Research has demonstrated that brimonidine possesses neuroprotective properties. In various preclinical studies, it has been shown to protect retinal ganglion cells (RGCs) from damage caused by elevated IOP and other neurotoxic insults. Notably:

- Study on Ocular Hypertension : A study involving chronic ocular hypertensive rats showed that topical application of this compound-P significantly reduced RGC loss compared to vehicle-treated groups. After 21 days of treatment, RGC loss was only 16% in the this compound-P group versus 41% in controls .

- Mechanisms of Neuroprotection : Brimonidine's neuroprotective effects are believed to be mediated through the enhancement of intrinsic survival mechanisms in RGCs and the induction of neurotrophic factors such as basic fibroblast growth factor (bFGF) .

Clinical Efficacy

In clinical settings, this compound has been evaluated for its efficacy in lowering IOP:

| Study Duration | Mean IOP Reduction (mmHg) | Percentage Reduction (%) |

|---|---|---|

| 1 Month | 5.3 | 20% |

| 6 Months | 4.1 | 16% |

| 1 Year | 6.4 | 26% |

These results indicate a consistent and effective reduction in IOP across various study durations .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Long-term Efficacy Study : In a multicenter study lasting one year, over 50% of subjects achieved an IOP reduction of at least 5 mmHg. No significant adverse cardiovascular effects were noted, underscoring the safety of this compound in prolonged use .

- Neuroprotection in Glaucoma Patients : A retrospective analysis indicated that patients using brimonidine exhibited slower progression of visual field loss compared to those on other medications, suggesting potential benefits beyond mere IOP control .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

Eigenschaften

IUPAC Name |

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-WUUYCOTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426066 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400635-36-0, 70359-46-5 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brimonidine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does brimonidine tartrate lower intraocular pressure (IOP)?

A: Brimonidine tartrate is a selective alpha-2-adrenergic agonist. [] It lowers IOP primarily by reducing aqueous humor production and increasing uveoscleral outflow. []

Q2: What is the molecular formula and weight of brimonidine tartrate?

A2: While the provided research papers don't explicitly state the molecular formula and weight of brimonidine tartrate, this information can be found in publicly available chemical databases.

Q3: How does the choice of preservative affect the stability and ocular bioavailability of brimonidine tartrate formulations?

A: Studies have shown that brimonidine tartrate formulated with Purite, a stabilized oxychloro complex, exhibited higher ocular bioavailability in rabbits compared to formulations with benzalkonium chloride (BAK) or preservative-free solutions. []

Q4: Are there any studies exploring the impact of structural modifications on the activity of brimonidine?

A4: While the provided research doesn't directly address SAR studies for brimonidine, this is a crucial aspect of drug development and likely explored in other research not included here.

Q5: How does the concentration of brimonidine tartrate affect its safety and tolerability?

A: A meta-analysis comparing brimonidine tartrate 0.1% and 0.15% formulations indicated better systemic safety and tolerability with the lower-concentration product (0.1%). []

Q6: What are the advantages of using a fixed combination of brimonidine tartrate and timolol maleate compared to their individual administration?

A: Studies suggest that the fixed-combination therapy might lower the incidence of ocular allergies compared to brimonidine tartrate monotherapy. [] Additionally, fixed combinations may improve patient compliance. []

Q7: What is the duration of action of brimonidine tartrate eye drops?

A: Brimonidine tartrate eye drops effectively reduce IOP for an extended period. One study found that the IOP-lowering effect of brimonidine tartrate formulated with mesoporous silica particles lasted for 12 hours in rabbits, significantly longer than the commercially available Alphagan P. []

Q8: Are there differences in the pharmacokinetic profiles of brimonidine tartrate formulations based on their delivery systems?

A: Yes, studies comparing traditional eye drops (this compound®P) to proniosomal gel-derived niosomes loaded with brimonidine tartrate demonstrated that the niosomal formulation significantly improved ocular bioavailability and prolonged the drug's mean residence time. []

Q9: Is there evidence supporting the efficacy of brimonidine tartrate in different ethnicities and populations?

A: While the provided research doesn't explicitly compare the efficacy of brimonidine tartrate across different ethnicities, several studies with diverse patient populations demonstrate its effectiveness in lowering IOP. [, , , ]

Q10: Has the efficacy of brimonidine tartrate been studied in specific glaucoma subtypes, such as normal-tension glaucoma?

A: Yes, case studies describe the use of brimonidine tartrate in managing patients with normal-tension glaucoma, often in combination with other IOP-lowering medications. []

Q11: Is there a risk of developing resistance to brimonidine tartrate with long-term use?

A: While the provided papers don’t directly address the development of resistance to brimonidine tartrate, long-term studies (up to four years) haven't reported any significant decline in its efficacy. []

Q12: What are the common adverse effects associated with brimonidine tartrate?

A: Conjunctival hyperemia (eye redness) and allergic conjunctivitis are among the most frequently reported adverse events associated with brimonidine tartrate. [, ]

Q13: Are there any systemic side effects associated with brimonidine tartrate eye drops?

A: Some patients, particularly older adults, have reported experiencing systemic side effects like drowsiness, fatigue, general uneasiness, and dry mouth. []

Q14: What novel drug delivery systems are being explored for enhancing brimonidine tartrate efficacy?

A: Researchers are investigating innovative drug delivery approaches, such as amino-functionalized mesoporous silica particles [] and proniosomal gel-derived niosomes [], to improve brimonidine tartrate's ocular bioavailability and prolong its duration of action.

Q15: Are there any specific biomarkers being investigated for monitoring treatment response or predicting brimonidine tartrate efficacy?

A: While the provided research doesn't highlight specific biomarkers for brimonidine tartrate, one study suggests that inflammatory cytokine profiles in the aqueous humor could be potentially used to monitor the inflammatory response in glaucoma patients. []

Q16: What analytical techniques are used to measure brimonidine tartrate concentrations in biological samples?

A: The research indicates the use of LC-MS/MS (liquid chromatography-tandem mass spectrometry) for quantifying brimonidine concentrations in aqueous humor samples. []

Q17: Are there any cost considerations when choosing between different brimonidine tartrate formulations or other glaucoma medications?

A: Yes, cost analysis studies have compared the daily cost of various glaucoma medications, including brimonidine tartrate. [, ] These analyses consider factors such as drug pricing, volume per drop, and the number of days a bottle lasts.

Q18: Are there any alternatives to brimonidine tartrate for treating glaucoma and ocular hypertension?

A: Yes, several other classes of glaucoma medications, including prostaglandin analogs (like latanoprost), beta-blockers (like timolol), and carbonic anhydrase inhibitors (like dorzolamide), are available. [, ] The choice of medication depends on individual patient factors and treatment goals.

Q19: Are there any known interactions between brimonidine tartrate and other medications?

A: While the research provided doesn't delve into specific drug interactions, one study observed a potential interaction between brimonidine tartrate and systemic medications affecting noradrenergic transmission. [] It's crucial for clinicians to consider a patient's entire medication list when prescribing brimonidine tartrate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.